molecular formula C6F14O B14150915 Bis(heptafluoropropyl) ether CAS No. 356-62-7

Bis(heptafluoropropyl) ether

Cat. No.: B14150915
CAS No.: 356-62-7
M. Wt: 354.04 g/mol
InChI Key: XZKOELJOFVHXRS-UHFFFAOYSA-N
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Description

Heptafluoro-n-propyl ether is an organic compound with the chemical formula C4H7FO7This compound is a colorless, odorless liquid with low viscosity and low surface tension . It is part of the family of fluorinated ethers, which are known for their unique properties such as high thermal and chemical stability, low toxicity, and environmental friendliness.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptafluoro-n-propyl ether can be synthesized through various methods, including the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH).

Industrial Production Methods: Industrial production of heptafluoro-n-propyl ether often involves the acid-catalyzed dehydration of alcohols. This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate to form alkenes . Another method involves the alkoxymercuration-demercuration of alkenes, where an alkene reacts with an alcohol in the presence of mercury (II) trifluoroacetate followed by treatment with sodium borohydride (NaBH4) .

Chemical Reactions Analysis

Types of Reactions: Heptafluoro-n-propyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Acidic Cleavage Products: Alcohol and alkyl halide.

Scientific Research Applications

Heptafluoro-n-propyl ether has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of heptafluoro-n-propyl ether involves its interaction with various molecular targets and pathways. In acidic cleavage reactions, the ether oxygen is protonated, forming a good leaving group that can be eliminated through S_N2, S_N1, or E1 mechanisms . The specific pathways and molecular targets depend on the reaction conditions and the nature of the substituents attached to the ether.

Comparison with Similar Compounds

Heptafluoro-n-propyl ether can be compared with other similar compounds such as:

Uniqueness: Heptafluoro-n-propyl ether stands out due to its high thermal and chemical stability, low toxicity, and environmental friendliness. These properties make it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

356-62-7

Molecular Formula

C6F14O

Molecular Weight

354.04 g/mol

IUPAC Name

1,1,1,2,2,3,3-heptafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)propane

InChI

InChI=1S/C6F14O/c7-1(8,3(11,12)13)5(17,18)21-6(19,20)2(9,10)4(14,15)16

InChI Key

XZKOELJOFVHXRS-UHFFFAOYSA-N

Canonical SMILES

C(C(OC(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F

Origin of Product

United States

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